Isopropyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to isopropyl isocyanate, including various isocyanates and isoprostanoids, often involves intricate chemical pathways. For instance, the synthesis of isoprostanes, compounds related to isopropyl isocyanate, involves carbocyclic annulations and free-radical-catalyzed mechanisms to form complex structures from simpler precursors, showcasing the synthetic flexibility of compounds within this chemical family (Durand et al., 2004).
Molecular Structure Analysis
The molecular structure of isopropyl isocyanate and related compounds plays a crucial role in determining their reactivity and physical properties. Isocyanates, in general, feature a reactive isocyanate group (-N=C=O) attached to an organic moiety, which in the case of isopropyl isocyanate, is an isopropyl group. This functional group is highly reactive towards nucleophiles, including water, alcohols, and amines, leading to various chemical reactions.
Chemical Reactions and Properties
Isopropyl isocyanate participates in typical isocyanate reactions, such as reactions with alcohols to form urethanes or with amines to form ureas. The reactivity of the isocyanate group also allows for the synthesis of polyurethanes, a major class of polymers, through reactions with polyols (Rokicki et al., 2015). These reactions underline the importance of isopropyl isocyanate in materials science and polymer chemistry.
Scientific Research Applications
Gas Chromatography Analysis : Isopropyl isocyanate can be quantitatively analyzed using gas chromatography, as demonstrated by Feng (2003), who used polyethylene glycol 20000 as stationary liquid and butyl acetate as an internal standard. This method showed a standard deviation of 0.10% and an average rate of recovery of 100.3% (C. Feng, 2003).
Molecular Structure Studies : Cradock et al. (1986) conducted an electron diffraction investigation of isopropyl isocyanate and isopropyl isothiocyanate in the gas phase to determine their molecular structures. This study found that both molecules have a single conformer at room temperature (Stephen Cradock et al., 1986).
Skin Exposure Concerns : Bello et al. (2006) highlighted the risks associated with skin exposure to isocyanates, including isopropyl isocyanate. Their review emphasized the importance of preventing such exposures in occupational and consumer settings (D. Bello et al., 2006).
Substitutes for Arylsulfonyl and Heteroaryl Isocyanates : Sa̧czewski et al. (2006) investigated dimethylaminopyridinium carbamoylides as safer and non-hazardous substitutes for arylsulfonyl isocyanates. Their findings suggest potential uses in the production of arylsulfonyl carbamates and ureas (F. Sa̧czewski et al., 2006).
Airborne Isocyanate Determination : Henneken et al. (2006) discussed methods for the determination of airborne isocyanates, including isopropyl isocyanate. Their review covered various sampling strategies and detection principles (H. Henneken et al., 2006).
Isocyanates in Lung Disease : Kennedy and Brown (1992) explored the molecular mechanisms linking isocyanates to respiratory diseases. They aimed to bridge the gap from clinical symptoms to molecular reactivity (A. Kennedy & W. Brown, 1992).
Cellulose-Based Composites : Gironès et al. (2007) studied blocked isocyanates as coupling agents for cellulose-based composites. They investigated the reactivity of different urethanes with natural cellulose fibers during composite preparation (J. Gironès et al., 2007).
Polymer Synthesis Applications : Pan and Lau (2001) reviewed the use of isocyanation in the synthesis of various polymers, highlighting the reactivity of isocyanate with compounds containing active protons (Jiang-qing Pan & W. Lau, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-isocyanatopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLTVFIVJMCNBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Record name | ISOPROPYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061976 | |
Record name | Propane, 2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals., Colorless liquid with a pungent odor; [CAMEO] | |
Record name | ISOPROPYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl isocyanate | |
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Product Name |
Isopropyl isocyanate | |
CAS RN |
1795-48-8 | |
Record name | ISOPROPYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isopropyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1795-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propane, 2-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl isocyanate | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Propane, 2-isocyanato- | |
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Record name | Propane, 2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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